

An In-depth Technical Guide to 6-nitroquinazolin-4(3H)-one (C8H5N3O3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-nitroquinazolin-4(3H)-one**

Cat. No.: **B117970**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-nitroquinazolin-4(3H)-one is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various biologically active molecules. Its quinazolinone core is a recognized pharmacophore, and the presence of a nitro group at the 6-position provides a strategic point for chemical modification, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of **6-nitroquinazolin-4(3H)-one** and its derivatives, with a focus on its potential in anticancer and antimicrobial applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Chemical and Physical Properties

6-nitroquinazolin-4(3H)-one is a yellow solid with the chemical formula C8H5N3O3.^[1] It is characterized by a quinazolinone heterocyclic system with a nitro group substituted at the 6-position.

Property	Value	Reference
IUPAC Name	6-nitroquinazolin-4(3H)-one	
CAS Number	6943-17-5	[1]
Molecular Formula	C8H5N3O3	[1]
Molecular Weight	191.14 g/mol	[1]
Appearance	Yellow Solid	[1]
Melting Point	286-287 °C	[1]
Boiling Point (Predicted)	407.0 ± 47.0 °C	[1]

Synthesis

A common and effective method for the synthesis of **6-nitroquinazolin-4(3H)-one** involves the cyclocondensation of 2-amino-5-nitrobenzoic acid with formamide.

Experimental Protocol: Synthesis of 6-nitroquinazolin-4(3H)-one

Materials:

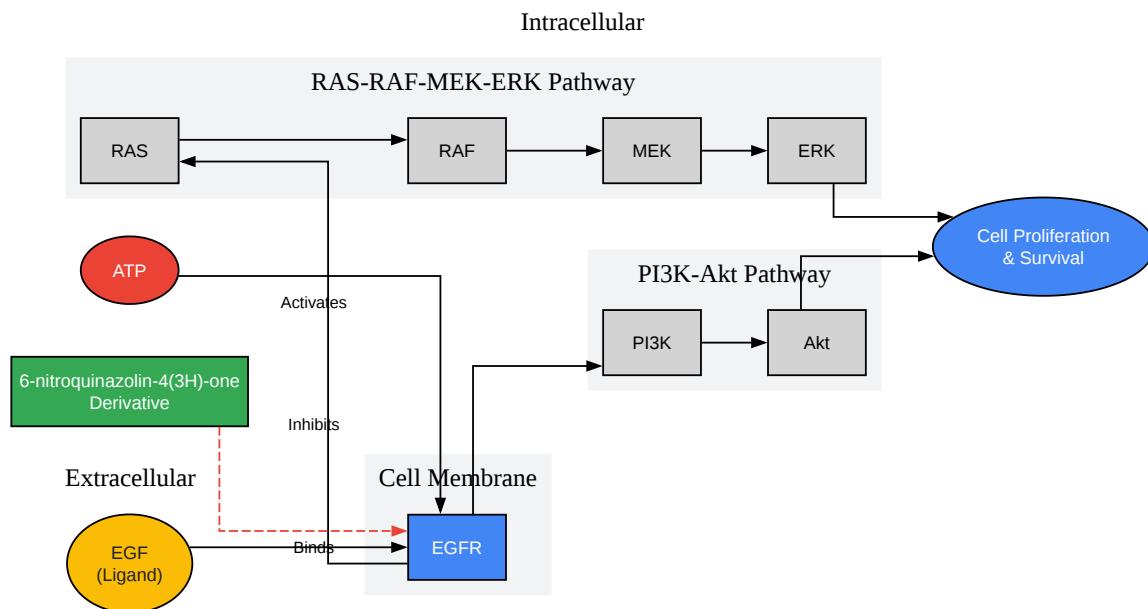
- 2-amino-5-nitrobenzoic acid
- Formamide
- Ice water

Procedure:

- To 200 mL of formamide, add 150 g of 2-amino-5-nitrobenzoic acid and stir until completely dissolved.
- Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
- After the reaction is complete, cool the mixture to 100°C.

- Slowly add 500 mL of ice water to the mixture and continue stirring for 1 hour.
- Filter the resulting precipitate under reduced pressure.
- Wash the collected solid thoroughly with water to remove any residual reactants and by-products.
- Dry the final product at 40°C for 15 hours to yield **6-nitroquinazolin-4(3H)-one**.

This protocol typically affords a high yield of the desired product.


Biological Activities and Therapeutic Potential

6-nitroquinazolin-4(3H)-one is a versatile precursor for the synthesis of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases.[\[1\]](#) Furthermore, the parent compound itself exhibits intrinsic biological activities.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. While specific IC₅₀ values for the parent **6-nitroquinazolin-4(3H)-one** are not extensively reported in the public domain, numerous derivatives have demonstrated potent anticancer activity.

Mechanism of Action: EGFR Inhibition Many 4-anilinoquinazoline derivatives, synthesized from **6-nitroquinazolin-4(3H)-one**, act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.

[Click to download full resolution via product page](#)

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by **6-nitroquinazolin-4(3H)-one** Derivatives.

Quantitative Data for Derivatives:

Compound Type	Target Cell Line	IC50 (μM)	Reference
4-Anilinoquinazoline derivatives	Various cancer cell lines	Varies (nanomolar to micromolar range)	
Thiazole-containing derivatives	MCF-7 (Breast), HT-29 (Colon), PC-3 (Prostate)	Varies	[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of **6-nitroquinazolin-4(3H)-one** and its derivatives on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A549, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **6-nitroquinazolin-4(3H)-one** or its derivative, dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound in culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization buffer to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

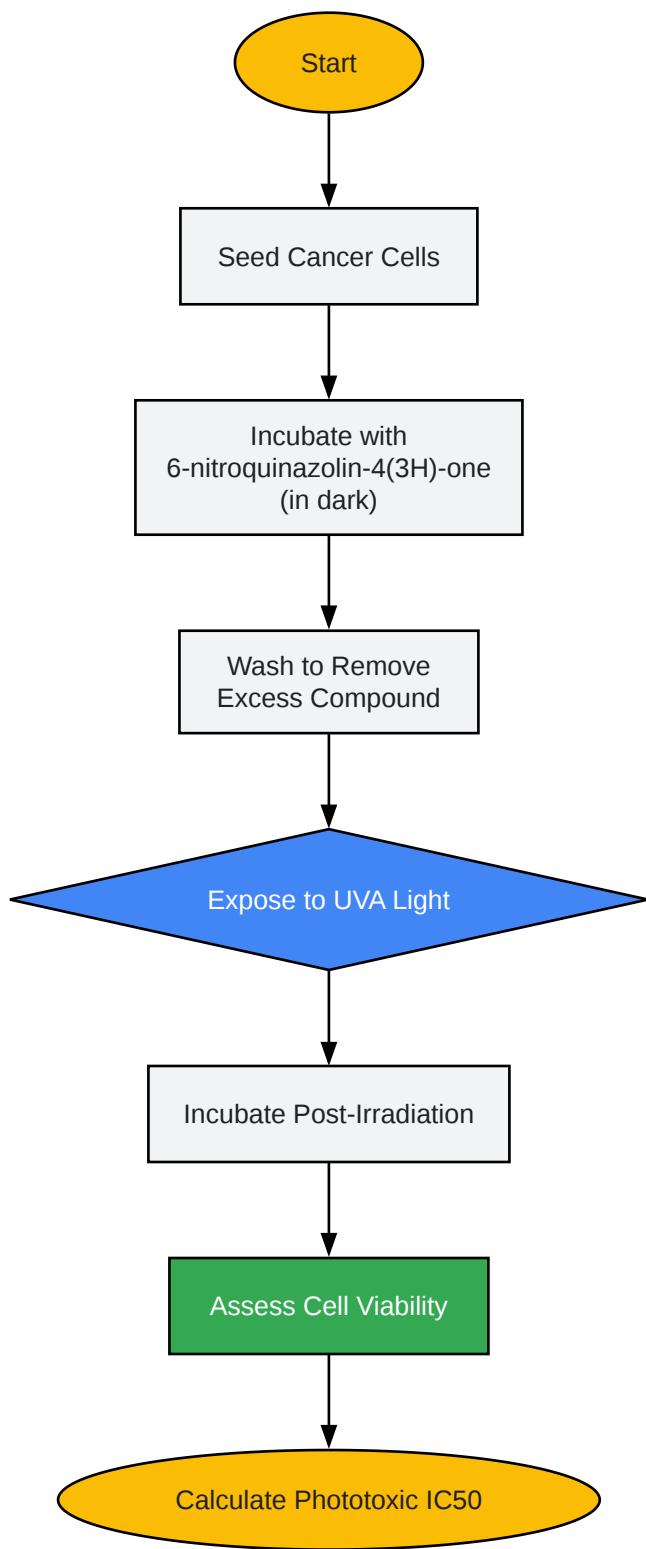
Photodynamic Therapy (PDT) Potential

Recent studies have revealed that **6-nitroquinazolin-4(3H)-one** exhibits photodynamic properties, making it a potential photosensitizer for PDT. When activated by light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells.

One study demonstrated that **6-nitroquinazolin-4(3H)-one** in combination with UVA irradiation is photodestructive to human melanoma (A-375) and glioblastoma (U87MG and T98G) cell lines.[3][4] This suggests a promising application in the treatment of localized tumors.

Experimental Protocol: In Vitro Photodynamic Therapy Assay

This protocol provides a general framework for evaluating the photodynamic efficacy of **6-nitroquinazolin-4(3H)-one**.


Materials:

- Cancer cell lines (e.g., A-375, U87MG)
- Complete culture medium
- **6-nitroquinazolin-4(3H)-one** dissolved in a suitable solvent
- A light source capable of emitting UVA radiation (e.g., a UVA lamp)
- Cell viability assay kit (e.g., MTT or Annexin V/PI)
- 96-well plates or other suitable culture vessels

Procedure:

- Seed cancer cells in appropriate culture vessels and allow them to adhere.

- Incubate the cells with various concentrations of **6-nitroquinazolin-4(3H)-one** for a predetermined period (e.g., 24 hours) in the dark.
- Wash the cells to remove the excess compound.
- Expose the cells to a specific dose of UVA light. A control group should be kept in the dark.
- After irradiation, incubate the cells for a further 24-48 hours.
- Assess cell viability using a standard assay to determine the phototoxic effect.
- The IC₅₀ value under irradiation can then be calculated.

[Click to download full resolution via product page](#)

Diagram 2: General Experimental Workflow for In Vitro Photodynamic Therapy.

Antimicrobial Activity

6-nitroquinazolin-4(3H)-one has demonstrated notable antibacterial activity against a range of bacterial strains.

One study reported remarkable activity against *Bacillus subtilis*, *Staphylococcus aureus* (Gram-positive), and *Escherichia coli* (Gram-negative).^{[5][6]} While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not readily available in the cited literature, the qualitative results are promising. The antimicrobial activity of quinazolinone derivatives is an active area of research.

Experimental Protocol: Agar Disk Diffusion Assay

This is a standard method to screen for antibacterial activity.

Materials:

- Bacterial strains (e.g., *B. subtilis*, *S. aureus*, *E. coli*)
- Nutrient agar plates
- Sterile paper discs
- **6-nitroquinazolin-4(3H)-one** solution of known concentration
- Positive control (standard antibiotic)
- Negative control (solvent)
- Incubator

Procedure:

- Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate to create a lawn.
- Impregnate sterile paper discs with a known concentration of the **6-nitroquinazolin-4(3H)-one** solution.

- Place the discs on the surface of the inoculated agar plate. Also, place the positive and negative control discs.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). The size of the zone is indicative of the antibacterial activity.

Future Perspectives

6-nitroquinazolin-4(3H)-one is a molecule of significant interest for medicinal chemistry and drug development. The available data strongly suggests its potential as a scaffold for the development of novel anticancer and antimicrobial agents. Future research should focus on:

- Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the quinazolinone scaffold for enhanced biological activity and reduced toxicity.
- Elucidation of specific molecular targets: Beyond EGFR, identifying other potential protein targets could open new therapeutic avenues.
- In vivo efficacy and pharmacokinetic studies: To translate the promising in vitro results into preclinical and potentially clinical applications.
- Optimization of PDT parameters: Further investigation into the optimal wavelength, light dose, and drug concentration for the photodynamic applications of **6-nitroquinazolin-4(3H)-one**.

Conclusion

6-nitroquinazolin-4(3H)-one is a valuable chemical entity with a well-defined synthesis and a broad spectrum of biological activities, both as a parent compound and as a precursor for a multitude of derivatives. Its demonstrated potential in anticancer and antimicrobial applications, particularly as a scaffold for EGFR inhibitors and as a photosensitizer, warrants further in-depth investigation. The experimental protocols and data summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photodynamic Therapy with Tumor Cell Discrimination through RNA-Targeting Ability of Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-nitroquinazolin-4(3H)-one (C₈H₅N₃O₃)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117970#chemical-formula-c8h5n3o3-of-6-nitroquinazolin-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com